molecular formula C14H7ClFNO2 B6405400 4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid CAS No. 1262006-42-7

4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid

Cat. No.: B6405400
CAS No.: 1262006-42-7
M. Wt: 275.66 g/mol
InChI Key: LQCNKINZCTVPSP-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid is an organic compound characterized by the presence of chloro, cyano, and fluoro substituents on a benzoic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid typically involves multi-step organic reactions One common method starts with the nitration of a suitable aromatic precursor, followed by halogenation and subsequent cyanation

    Nitration: The aromatic precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: The nitro compound is then subjected to halogenation using reagents like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

    Cyanation: The halogenated compound undergoes cyanation using a cyanide source like sodium cyanide or potassium cyanide.

    Introduction of Carboxylic Acid Group: The final step involves oxidation or hydrolysis to introduce the carboxylic acid group, often using reagents like potassium permanganate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Depending on the extent of oxidation, products can range from aldehydes to carboxylic acids.

    Reduction: Amines or other reduced derivatives of the cyano group.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of halogenated and nitrile-containing compounds on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features are useful in the design of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The chloro, cyano, and fluoro groups can enhance binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-cyanobenzoic acid
  • 3-Fluoro-4-cyanobenzoic acid
  • 4-Chloro-3-fluorobenzoic acid

Comparison

4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid is unique due to the presence of all three substituents (chloro, cyano, and fluoro) on the benzoic acid ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential for forming specific interactions with biological targets, compared to compounds with fewer or different substituents.

Properties

IUPAC Name

4-(4-chloro-3-cyanophenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-12-4-2-8(5-10(12)7-17)11-3-1-9(14(18)19)6-13(11)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCNKINZCTVPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690770
Record name 4'-Chloro-3'-cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-42-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-chloro-3′-cyano-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262006-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-3'-cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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